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Compound of Interest

Compound Name: Propylguanidine

CAS No.: 462-25-9

Cat. No.: B1199440

Get Quote

This guide provides an in-depth analysis of propylguanidine, a mono-substituted derivative of

guanidine. It is tailored for researchers, scientists, and professionals in drug development who

require a detailed understanding of this molecule's fundamental chemical properties. We will

explore its molecular weight, deconstruct its structural formula to understand the interplay

between its alkyl and functional groups, and present a representative synthetic protocol

grounded in established chemical principles.

Core Physicochemical Properties of
Propylguanidine
Propylguanidine is an organic compound featuring a propyl group attached to the nitrogen

framework of a guanidine core. This structure imparts specific chemical characteristics,

primarily driven by the highly basic nature of the guanidine moiety. The fundamental properties

are summarized below.
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Property Value Source

Molecular Formula C₄H₁₁N₃ PubChem[1]

Molecular Weight 101.15 g/mol PubChem[1], Molbase[2]

IUPAC Name N-propylguanidine PubChem[1]

CAS Number 462-25-9 PubChem[1]

Molecular Weight Calculation
The molecular weight of 101.15 g/mol is derived from its molecular formula, C₄H₁₁N₃, based on

the standard atomic weights of its constituent elements:

Carbon (C): 4 atoms × 12.011 u = 48.044 u

Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

Total Molecular Weight: 48.044 + 11.088 + 42.021 = 101.153 u

Structural Formula and Functional Group Analysis
The structure and properties of propylguanidine are best understood by examining its two

primary components: the n-propyl substituent and the guanidine functional group.

The Guanidine Functional Core
Guanidine (HNC(NH₂)₂) is one of the strongest organic bases in aqueous solution.[3][4] Its

exceptional basicity (pKa of the conjugate acid is ~13.6) is not due to a simple amine nitrogen

but arises from the remarkable resonance stabilization of its protonated form, the guanidinium

cation.[4] Upon protonation, the positive charge is delocalized across all three nitrogen atoms

and the central carbon, creating a highly stable, planar, and symmetrical cation. This

delocalization means that the neutral guanidine readily accepts a proton to achieve this highly

stabilized state. This characteristic is central to the function of guanidine-containing molecules

in biological systems, such as the side chain of the amino acid arginine, which is protonated at
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physiological pH and plays a key role in protein structure and enzyme catalysis through

electrostatic interactions and hydrogen bonding.[3][5]

The N-Propyl Substituent
The n-propyl group (CH₃-CH₂-CH₂-) is a simple, non-polar alkyl chain. Its attachment to one of

the guanidine nitrogens slightly modifies the electronic properties of the core but does not

diminish its fundamental high basicity. The primary contribution of the propyl group is to

increase the molecule's lipophilicity compared to the parent guanidine molecule.

Visualizing the Propylguanidine Structure and its Cation
The structure of neutral propylguanidine and the critical resonance stabilization of its

protonated form, the propylguanidinium cation, are illustrated below.
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Figure 2: Resonance stabilization in the propylguanidinium cation.

Representative Synthetic Protocol: Synthesis of
Propylguanidine Nitrate
The synthesis of mono-substituted guanidines can be reliably achieved through the

condensation of an amine salt with a cyanamide derivative, such as dicyandiamide. This
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method is advantageous due to the accessibility of the starting materials and the

straightforward nature of the reaction. The following protocol describes the synthesis of

propylguanidine nitrate. [6]

Causality and Experimental Choices
Choice of Amine Salt: Propylamine is used as its nitrate salt. Using the salt ensures that the

amine is not lost due to volatility and provides the counter-ion for the final product in a one-

pot synthesis.

Choice of Cyanamide Source: Dicyandiamide is a stable, commercially available, and safe

alternative to the more hazardous cyanamide. It serves as the precursor to the

guanidinylating agent.

Reaction Principle: The reaction proceeds via the nucleophilic attack of the primary amine

(propylamine) onto one of the electrophilic carbon atoms of dicyandiamide. This is followed

by an internal rearrangement and elimination of ammonia to form the substituted guanidine.

Step-by-Step Methodology
Step 1: Preparation of Propylamine Nitrate

In a 250 mL beaker placed in an ice-water bath, add 59.1 g (1.0 mole) of n-propylamine.

Slowly and with constant stirring, add 63.0 g (1.0 mole) of concentrated nitric acid (70%).

Caution: The reaction is exothermic. Maintain the temperature below 30°C.

Once the addition is complete, the resulting solution of propylamine nitrate is used directly in

the next step.

Step 2: Condensation with Dicyandiamide

To the aqueous solution of propylamine nitrate, add 42.0 g (0.5 mole) of dicyandiamide.

Transfer the mixture to a 500 mL round-bottom flask equipped with a reflux condenser.

Heat the mixture to reflux gently using a heating mantle. The reaction will evolve ammonia,

which should be vented into a fume hood.
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Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation

of ammonia evolution.

Step 3: Isolation and Purification of Propylguanidine Nitrate

After the reflux period, allow the reaction mixture to cool to room temperature.

Further cool the flask in an ice bath for 1-2 hours to induce crystallization of the product.

Collect the crude propylguanidine nitrate crystals by vacuum filtration using a Büchner

funnel.

Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials

and byproducts.

For further purification, recrystallize the crude product from a minimal amount of hot water or

an ethanol/water mixture.

Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Synthesis Workflow Diagram
The overall process from starting materials to the purified product is visualized below.
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Figure 3: Workflow for the synthesis of Propylguanidine Nitrate.

Conclusion
Propylguanidine is a molecule defined by its structural duality: a non-polar propyl chain and a

highly polar, strongly basic guanidine functional group. Its molecular weight is precisely 101.15

g/mol . The chemical behavior of propylguanidine is dominated by the guanidine core's ability

to form a resonance-stabilized guanidinium cation, making it a strong organic base. This

fundamental understanding of its structure and properties, coupled with established synthetic

routes, provides a solid foundation for its application in chemical research and drug

development, where the guanidinium moiety is often employed as a key pharmacophore for

interacting with biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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